molecular formula C20H38FeO4 B12652278 Iron(II) isodecanoate CAS No. 93920-16-2

Iron(II) isodecanoate

Cat. No.: B12652278
CAS No.: 93920-16-2
M. Wt: 398.4 g/mol
InChI Key: QZGLNFBJDQSBLJ-UHFFFAOYSA-L
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Description

Iron(II) isodecanoate (CAS 93920-16-2) is a metal carboxylate compound comprising an iron(II) cation (Fe²⁺) coordinated with isodecanoate anions. Isodecanoic acid, a branched-chain carboxylic acid, imparts lipophilic properties to the compound, making it soluble in organic solvents and suitable for applications requiring hydrophobic characteristics. Notably, this compound is listed as a component in cosmetics (e.g., Hold Live eyeshadow palette), where it likely serves as a colorant (CI 77499, iron oxide) .

Properties

CAS No.

93920-16-2

Molecular Formula

C20H38FeO4

Molecular Weight

398.4 g/mol

IUPAC Name

iron(2+);8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Fe/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

QZGLNFBJDQSBLJ-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(II) isodecanoate can be synthesized through the reaction of iron(II) salts, such as iron(II) chloride, with isodecanoic acid. The reaction typically occurs in an organic solvent under inert atmosphere to prevent oxidation of iron(II) to iron(III). The general reaction is as follows: [ \text{FeCl}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO)}_2 + 2 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would involve the controlled addition of iron(II) salts and isodecanoic acid, with careful monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to prevent oxidation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form iron(III) isodecanoate.

    Reduction: It can be reduced back to iron(0) under specific conditions.

    Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in the presence of a suitable solvent.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas under pressure.

    Substitution: Other carboxylic acids or ligands in an appropriate solvent.

Major Products:

    Oxidation: Iron(III) isodecanoate.

    Reduction: Metallic iron or iron(0) complexes.

    Substitution: Various iron(II) carboxylates depending on the substituting ligand.

Scientific Research Applications

Iron(II) isodecanoate has several applications in scientific research:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring iron(II) as a catalyst.

    Materials Science: It is used in the preparation of iron-containing materials and nanomaterials.

    Biology and Medicine:

    Industry: Used in the production of coatings, paints, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of iron(II) isodecanoate in catalysis involves the coordination of the iron center with substrates, facilitating various chemical transformations. The iron center can undergo redox changes, enabling it to participate in electron transfer reactions. In biological systems, this compound can interact with biomolecules, potentially affecting cellular processes through iron-mediated redox reactions.

Comparison with Similar Compounds

Table 1: Structural Analogs of Iron(II) Isodecanoate

Compound CAS Number Metal Ion Ligand(s) Key Properties/Applications Regulatory Notes
This compound 93920-16-2 Fe²⁺ Isodecanoate Cosmetics (colorant), organic synthesis Less regulated than Ni/Pb analogs
Nickel(II) isodecanoate 85508-43-6 Ni²⁺ Isodecanoate Industrial catalysts, coatings Restricted (REACH Entry 30)
Lead isodecanoate complexes 90431-36-0 (e.g.) Pb²⁺ Isodecanoate + others Historical use in stabilizers Highly regulated (toxic)
Zinc isodecanoate-neodecanoate complexes 84418-76-8 Zn²⁺ Isodecanoate + neodecanoate Lubricants, polymer additives Marketed for industrial use
Mercuric isodecanoate Not explicitly given Hg²⁺ Isodecanoate Limited utility due to instability Toxic; synthesis challenges

Key Observations:

  • Metal Toxicity: Nickel and lead analogs face stringent regulations due to toxicity (e.g., REACH restrictions on nickel compounds and lead dross management ). This compound, in contrast, is safer for consumer applications like cosmetics .
  • Ligand Effects: Zinc complexes with mixed ligands (e.g., neodecanoate) exhibit enhanced industrial versatility, whereas this compound’s single ligand may limit its functional scope .
  • Stability: Mercuric isodecanoate’s instability during synthesis contrasts with this compound’s relative stability, underscoring the importance of metal choice in carboxylate design .

Comparison with Functionally Similar Compounds

Functionally similar compounds include iron carboxylates with different ligands or analogous roles in industrial processes.

Table 2: Functional Analogs of this compound

Compound CAS Number Ligand(s) Key Applications Differentiation from this compound
Iron(II) acetate 3094-87-9 Acetate Organic synthesis, catalysis Water-soluble vs. isodecanoate’s hydrophobicity
Iron(II) sulfate 7720-78-7 Sulfate Fertilizers, pigments Inorganic salt; distinct chemical behavior
Iron(III) isodecanoate Not provided Isodecanoate Potential use in coatings, catalysis Higher oxidation state (Fe³⁺) alters reactivity

Key Observations:

  • Solubility: Iron(II) acetate’s water solubility makes it suitable for aqueous-phase reactions, while this compound’s organic solubility aligns with non-polar applications .

Biological Activity

Iron(II) isodecanoate is a coordination compound that has garnered attention due to its potential applications in various biological and industrial processes. This article explores its biological activity, focusing on its catalytic properties, interactions with biological systems, and relevant case studies.

This compound (CAS Number: 15773-52-4) is a metal soap formed from iron(II) ions and isodecanoic acid. It exhibits unique properties due to the presence of the carboxylate group, which can facilitate interactions with biological molecules.

Catalytic Activity

This compound serves as a catalyst in various reactions, particularly in polymerization processes. Its ability to activate alkyl hydroperoxides makes it valuable in the curing of alkyd resins, where it enhances the rate of polymerization through radical mechanisms.

Table 1: Catalytic Properties of this compound

Reaction TypeCatalyst UsedObservations
Polymerization of StyreneThis compoundIncreased rate of polymerization observed with hydroperoxide initiators
Alkyd Resin CuringThis compoundEffective in initiating radical reactions leading to improved curing times

Biological Interactions

The biological activity of iron compounds, including this compound, often relates to their role in redox reactions and their ability to participate in electron transfer processes.

  • Antimicrobial Activity : Some studies suggest that iron(II) carboxylates may exhibit antimicrobial properties due to their ability to generate reactive oxygen species (ROS) under certain conditions. This can lead to oxidative stress in microbial cells, inhibiting their growth.
  • Enzyme Mimicry : Iron(II) complexes can mimic certain enzymatic functions, acting as catalysts for biochemical reactions similar to those facilitated by natural enzymes.

Study 1: Antimicrobial Effects

A study investigating the antimicrobial effects of various metal carboxylates found that this compound displayed significant activity against specific bacterial strains. The mechanism was attributed to the generation of ROS when exposed to light or heat, leading to cellular damage and death.

Study 2: Polymerization Kinetics

Research on the use of this compound in alkyd resin formulations demonstrated its effectiveness as a curing agent. The study highlighted how varying concentrations influenced the rate of polymerization and the final properties of the resin, such as hardness and chemical resistance.

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